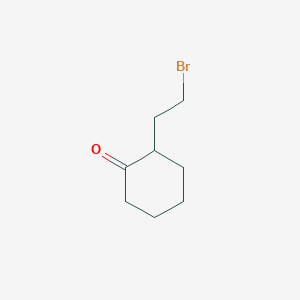
2-(2-Bromoethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H13BrO It is a cyclohexanone derivative where a bromoethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromoethane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: The compound can undergo E2 elimination to form alkenes.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases like sodium ethoxide in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone carboxylic acids
Scientific Research Applications
2-(2-Bromoethyl)cyclohexan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive bromoethyl group.
Material Science: Used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)cyclohexan-1-one in chemical reactions involves the formation of reactive intermediates such as enolates and carbocations. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyl bromide
- Cyclohexanone
- 2-Bromoethylbenzene
Uniqueness
2-(2-Bromoethyl)cyclohexan-1-one is unique due to its combination of a cyclohexanone core with a bromoethyl substituent. This structure provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .
Biological Activity
2-(2-Bromoethyl)cyclohexan-1-one is a halogenated cyclohexanone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, which can significantly influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 152668-03-6
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine substituent enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that govern cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can target sigma receptors, which are implicated in cancer cell proliferation and survival. For example, derivatives with bromine substituents have demonstrated selective affinity for sigma receptors in various cancer cell lines, suggesting potential use in targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess efficacy against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Research Findings and Case Studies
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(2-bromoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-6H2 |
InChI Key |
UHAAWAUFULWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















